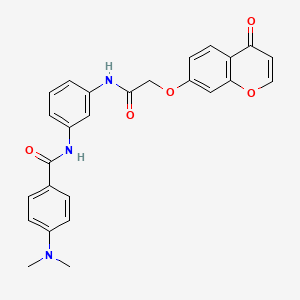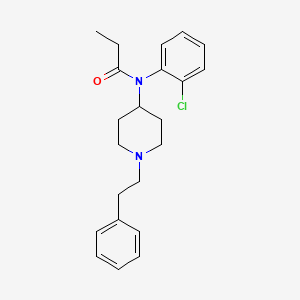
2-Chlorofentanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ortho-Chlorofentanyl (chlorhydrate): est un opioïde synthétique dont la structure est similaire à celle du fentanyl. Il est connu pour ses puissantes propriétés analgésiques et est principalement utilisé dans la recherche scientifique et les applications médico-légales. Le composé est classé comme une substance de l'annexe I aux États-Unis en raison de son fort potentiel d'abus et de l'absence d'usage médical accepté .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : : La synthèse de l'ortho-Chlorofentanyl (chlorhydrate) implique la réaction du chlorure de 2-chlorobenzoyle avec la 4-anilinopipéridine en présence d'une base, suivie de la réduction de l'intermédiaire résultant pour donner le produit final. Les conditions réactionnelles comprennent généralement l'utilisation de solvants tels que le méthanol ou le chloroforme et de catalyseurs comme le palladium sur charbon .
Méthodes de production industrielle : : Les méthodes de production industrielle de l'ortho-Chlorofentanyl (chlorhydrate) sont similaires à la synthèse en laboratoire, mais elles sont adaptées pour des quantités plus importantes. Ces méthodes impliquent souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et un rendement constants .
Analyse Des Réactions Chimiques
Types de réactions : : L'ortho-Chlorofentanyl (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des solvants halogénés
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrogène gazeux, palladium sur charbon.
Substitution : Solvants halogénés
Produits principaux : : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'ortho-Chlorofentanyl (chlorhydrate) .
Applications de la recherche scientifique
L'ortho-Chlorofentanyl (chlorhydrate) est utilisé dans une variété d'applications de recherche scientifique, notamment :
Chimie : En tant que standard de référence en chimie analytique pour l'identification et la quantification des analogues du fentanyl.
Biologie : Dans des études portant sur les effets des opioïdes synthétiques sur les systèmes biologiques.
Médecine : Recherche sur les propriétés pharmacologiques et les utilisations thérapeutiques potentielles des opioïdes synthétiques.
Industrie : Utilisé en toxicologie médico-légale pour la détection des analogues du fentanyl dans des échantillons biologiques
Mécanisme d'action
L'ortho-Chlorofentanyl (chlorhydrate) exerce ses effets en se liant aux récepteurs mu-opioïdes du système nerveux central. Cette liaison inhibe la libération de neurotransmetteurs, ce qui entraîne une analgésie et une sédation. Les cibles moléculaires impliquées comprennent le récepteur mu-opioïde et les voies de signalisation associées .
Applications De Recherche Scientifique
Ortho-Chlorofentanyl (hydrochloride) is used in a variety of scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: In studies investigating the effects of synthetic opioids on biological systems.
Medicine: Research into the pharmacological properties and potential therapeutic uses of synthetic opioids.
Industry: Used in forensic toxicology for the detection of fentanyl analogs in biological samples
Mécanisme D'action
Ortho-Chlorofentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets involved include the mu-opioid receptor and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
- Fentanyl
- Fluorofentanyl
- Bromofentanyl
- Para-Chlorofentanyl
- Meta-Chlorofentanyl
Comparaison : : L'ortho-Chlorofentanyl (chlorhydrate) est unique en raison de la présence d'un atome de chlore en position ortho du cycle phényle, ce qui influence son affinité de liaison et sa puissance par rapport aux autres analogues du fentanyl. Alors que le fentanyl et ses analogues partagent des mécanismes d'action similaires, les modifications structurelles spécifiques de l'ortho-Chlorofentanyl (chlorhydrate) entraînent des profils pharmacologiques distincts .
Propriétés
Numéro CAS |
88796-96-7 |
|---|---|
Formule moléculaire |
C22H27ClN2O |
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H27ClN2O/c1-2-22(26)25(21-11-7-6-10-20(21)23)19-13-16-24(17-14-19)15-12-18-8-4-3-5-9-18/h3-11,19H,2,12-17H2,1H3 |
Clé InChI |
JPKVUHSMCMLOPC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821284.png)

![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid;dihydrate](/img/structure/B10821295.png)
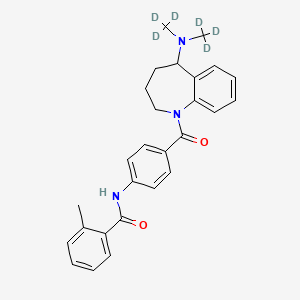
![[Leu15]-Gastrin I (human)](/img/structure/B10821309.png)
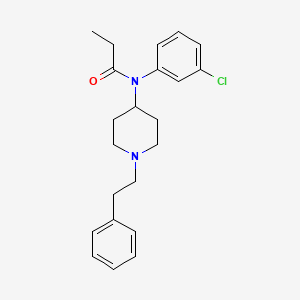
![2-Methylpropyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10821324.png)
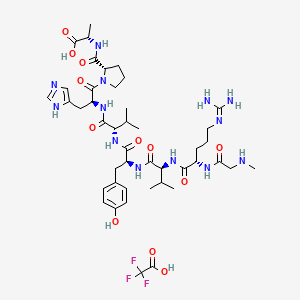
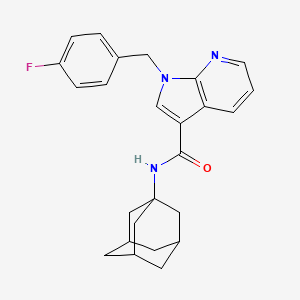
![1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide](/img/structure/B10821371.png)
